Home > Products > Screening Compounds P142440 > [Arg8]Vasopressin TFA
[Arg8]Vasopressin TFA - 129979-57-3

[Arg8]Vasopressin TFA

Catalog Number: EVT-242459
CAS Number: 129979-57-3
Molecular Formula: C48H69N15O14S2
Molecular Weight: 1144.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Argipressin is a peptide hormone with vasoconstrictive and antidiuretic activities that binds to the vascular arginine vasopressin receptor, V1, with Kd values of 1.31 and 1.44 nM in A7r5 rat aortic smooth muscle cells and neonatal rat cardiomyocytes, respectively. It also stimulates the intracellular release of calcium in A7r5 cells (EC50 = 5 nM). In rat models, argipressin induces hypertension and tachycardia when injected into the lateral septal nuclei at a dose of 100-400 ng and increases heart rate and mean arterial pressure (MAP) when injected into the medial amygdaloid body at a dose of 150-600 ng.

Arginine Vasopressin (AVP)

Oxytocin (OT)

Compound Description: Oxytocin (OT) is another naturally occurring peptide hormone closely related to AVP in structure and function. While structurally similar to [Arg8]Vasopressin TFA, with a difference of only two amino acids, oxytocin primarily acts on the uterus during labor and on mammary glands during lactation. It also plays a role in social bonding, trust, and anxiety. [, ]

Relevance: Oxytocin is considered structurally related to [Arg8]Vasopressin TFA due to its high degree of sequence homology with AVP. Both peptides belong to the neurohypophyseal hormone family, characterized by their nine-amino acid structure and a disulfide bond between two cysteine residues. [, ] This structural similarity results in some overlap in their binding affinities to vasopressin and oxytocin receptors, although they exhibit distinct primary functions. [, ]

[Lys8]Vasopressin (LVP)

Compound Description: [Lys8]Vasopressin (LVP), also known as lysine vasopressin, is the natural antidiuretic hormone found in pigs and hippos. It has a similar structure and function to AVP. []

Relevance: [Lys8]Vasopressin (LVP) is structurally similar to [Arg8]Vasopressin TFA, differing only in the amino acid at position 8 of the peptide chain. In LVP, a lysine residue occupies position 8, while in [Arg8]Vasopressin TFA (and AVP), it's an arginine residue. [] This single amino acid substitution results in some pharmacological differences, but both peptides exert their effects primarily through interactions with vasopressin receptors.

[deamino-Cys1,D-Arg8]-vasopressin (dDAVP)

Compound Description: [deamino-Cys1,D-Arg8]-vasopressin (dDAVP), also known as desmopressin, is a synthetic analog of AVP. dDAVP exhibits a longer half-life and enhanced selectivity for V2 receptors compared to AVP. It is used clinically to treat central diabetes insipidus, nocturnal enuresis, and bleeding disorders. [, , ]

Relevance: [deamino-Cys1,D-Arg8]-vasopressin (dDAVP) is a structurally modified analog of [Arg8]Vasopressin TFA. The "deamino" modification refers to the removal of the amino group from the cysteine residue at position 1, while "D-Arg8" indicates the replacement of L-arginine with D-arginine at position 8. [, , ] These alterations enhance its pharmacological properties by increasing its resistance to enzymatic degradation and improving its selectivity for V2 receptors over V1 receptors.

Desglycinamide-(Arg8)-vasopressin (DGAVP)

Compound Description: Desglycinamide-(Arg8)-vasopressin (DGAVP) is another synthetic analog of AVP, specifically lacking the C-terminal glycinamide residue. This structural modification alters its pharmacological profile, making it a useful tool for investigating the role of AVP in cognitive function and behavior. [, , , , ]

Relevance: Desglycinamide-(Arg8)-vasopressin (DGAVP) is structurally related to [Arg8]Vasopressin TFA, with the primary difference being the absence of the glycinamide residue at the C-terminus. [, , , , ] This modification is thought to influence its interaction with different vasopressin receptor subtypes, leading to its distinct effects on cognitive processes, particularly in memory and learning.

Compound Description: These four synthetic analogs of AVP all incorporate L-diphenylalanine (Dpa) at different positions within the AVP sequence. [Cpa1] denotes the presence of 1-mercaptocyclohexaneacetic acid at position 1. These modifications affect the peptides' interactions with metal surfaces and their potential use in surface-enhanced Raman spectroscopy. []

Relevance: These four compounds are all structurally related to [Arg8]Vasopressin TFA because they are AVP analogs with specific modifications. [] The incorporation of Dpa and Cpa alters their physicochemical properties, influencing their binding affinities to metal surfaces and making them valuable tools for studying peptide-surface interactions.

Ala-Gly-[Arg8]-vasopressin and Val-Asp-[Arg8]-vasopressin

Compound Description: Ala-Gly-[Arg8]-vasopressin and Val-Asp-[Arg8]-vasopressin are naturally occurring vasopressin-like peptides isolated from bovine neurohypophysis. They exhibit natriuretic properties, promoting sodium excretion in the urine, and have similar potency to synthetic AVP. []

Relevance: Ala-Gly-[Arg8]-vasopressin and Val-Asp-[Arg8]-vasopressin are structurally related to [Arg8]Vasopressin TFA as they are naturally occurring extended forms of AVP. [] These peptides share the core nine-amino acid sequence of AVP, with additional amino acids at the N-terminus. They highlight the structural diversity of vasopressin-like peptides and their potential physiological roles in regulating electrolyte balance.

[Cpp1, Sar7, Arg8] vasopressin

Compound Description: [Cpp1, Sar7, Arg8] vasopressin is a synthetic analog of AVP containing specific amino acid substitutions. Cpp1 refers to the presence of 1-(3-mercaptopropionic acid) at position 1, while Sar7 indicates the substitution of proline with sarcosine at position 7. [] This analog is a valuable tool for studying the structure-activity relationships of AVP.

Relevance: [Cpp1, Sar7, Arg8] vasopressin is structurally related to [Arg8]Vasopressin TFA, sharing its core peptide sequence with modifications at positions 1 and 7. [] These substitutions are strategically incorporated to understand the contribution of specific amino acid residues to the overall conformation and biological activity of AVP.

[Arg8]vasopressin methylenedithioether ([AVP]CH2)

Compound Description: [Arg8]vasopressin methylenedithioether ([AVP]CH2) is a synthetic analog of AVP where a methylene group (-CH2-) replaces the disulfide bond between the two cysteine residues. [] This modification is significant because it eliminates the cyclic structure of the peptide, making it a useful tool for investigating the role of the disulfide bridge in AVP's conformation and activity.

Relevance: [Arg8]vasopressin methylenedithioether ([AVP]CH2) is a structurally modified analog of [Arg8]Vasopressin TFA. [] By replacing the disulfide bond with a methylene group, this analog provides insights into the structural elements essential for AVP's biological activity. It helps researchers understand the contribution of the cyclic structure, conferred by the disulfide bond, to the peptide's interactions with its receptors.

Compound Description: [Pmp1,Tyr(Me)2]-AVP is a synthetic peptide designed as a specific antagonist for the V1 receptor subtype of AVP. This compound is a valuable tool for dissecting the distinct roles of V1 and V2 receptors in mediating the physiological effects of AVP. []

Relevance: [Pmp1,Tyr(Me)2]-AVP, while acting as an antagonist, is structurally related to [Arg8]Vasopressin TFA as it is designed to target the V1 receptor subtype of AVP. [] The modifications in its structure, including the Pmp1 (1-(beta-mercapto-beta, beta-cyclopentamethylenepropionic acid) substitution at position 1 and Tyr(Me)2 (O-methyltyrosine) at position 2, allow it to bind to V1 receptors but block the downstream signaling pathways typically activated by AVP.

[d(CH2)5(1), O-Me-Tyr2, Arg8]-vasopressin

Compound Description: [d(CH2)5(1), O-Me-Tyr2, Arg8]-vasopressin is a synthetic peptide designed to act as a vasopressin receptor antagonist. This compound is particularly useful in experimental settings to block the effects of endogenous AVP and investigate its role in various physiological processes. []

[Arg8]-vasotocin

Compound Description: [Arg8]-vasotocin is a neuropeptide belonging to the vasopressin family found in non-mammalian vertebrates. It shares structural similarities with AVP and plays essential roles in osmoregulation, social behavior, and reproduction in these animals. [, ]

Overview

[Arg8]Vasopressin TFA, also known as Arginine Vasopressin, is a nonapeptide hormone that plays a crucial role in various physiological processes, including the regulation of water retention in the body, blood pressure control, and the modulation of social behavior. This compound is derived from the natural peptide vasopressin, with the substitution of the eighth amino acid with arginine, enhancing its biological activity. The compound is often used in research and clinical settings to study its effects on vasopressin receptors and potential therapeutic applications.

Source

[Arg8]Vasopressin is synthesized through various chemical methods, primarily solid-phase peptide synthesis (SPPS), which allows for the precise assembly of peptide sequences. The compound can also be sourced from biological systems, although synthetic methods are preferred for research due to their reproducibility and scalability.

Classification

[Arg8]Vasopressin belongs to the class of peptides known as neuropeptides. It is classified under vasopressins, which are involved in water homeostasis and vascular regulation. This nonapeptide is characterized by its structure consisting of nine amino acids: cysteine, tyrosine, phenylalanine, glutamine, aspartic acid, proline, arginine, and glycine.

Synthesis Analysis

Methods

The synthesis of [Arg8]Vasopressin typically employs solid-phase peptide synthesis techniques. This method involves:

  • Anchoring a resin: The first amino acid is attached to a solid support resin.
  • Sequential addition: Protected amino acids are sequentially added to form the peptide chain.
  • Deprotection: Protective groups are removed at specific stages to allow for further reactions.

Technical Details

Key reagents used in the synthesis include:

  • Protected amino acids: Such as fluorenylmethyloxycarbonyl (Fmoc) derivatives.
  • Coupling reagents: Commonly used reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).
  • Deprotection agents: Trifluoroacetic acid (TFA) is typically used to remove protective groups.

The final product undergoes purification through high-performance liquid chromatography (HPLC) to ensure high purity levels.

Molecular Structure Analysis

Structure

The molecular structure of [Arg8]Vasopressin can be represented as follows:

  • Molecular Formula: C48H68N14O12
  • Molecular Weight: Approximately 1033.14 g/mol

The structure features a cyclic conformation due to the presence of disulfide bonds between cysteine residues, which stabilizes its three-dimensional configuration.

Data

The peptide's sequence is critical for its function and includes specific residues that interact with vasopressin receptors. The cyclic nature and specific amino acid substitutions enhance its binding affinity and biological activity compared to natural vasopressin.

Chemical Reactions Analysis

Reactions

During its synthesis, [Arg8]Vasopressin primarily undergoes peptide bond formation. It does not typically participate in oxidation or reduction reactions under physiological conditions.

Technical Details

  • Common Reagents: HBTU or DIC for coupling; TFA for deprotection.
  • Reaction Conditions: The synthesis is generally conducted at room temperature under mild conditions to preserve the integrity of sensitive amino acid side chains.

The major product formed from this synthesis is the intact peptide itself.

Mechanism of Action

[Arg8]Vasopressin exerts its physiological effects by binding to specific vasopressin receptors—primarily V1a, V1b, and V2 receptors. Upon binding:

  1. Receptor Activation: The binding activates G-protein coupled receptor pathways.
  2. Intracellular Signaling: This leads to an increase in cyclic AMP levels within target cells.
  3. Physiological Effects: Resulting actions include increased water reabsorption in kidneys (via V2 receptors) and vasoconstriction (via V1a receptors), contributing to blood pressure regulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or lyophilized solid.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Sensitive to hydrolysis; requires careful handling and storage.
  • pH Sensitivity: Activity can be affected by pH levels; optimal activity generally occurs around physiological pH.

Relevant data indicates that [Arg8]Vasopressin retains functionality across a range of temperatures but may degrade over prolonged exposure to extreme conditions.

Applications

[Arg8]Vasopressin has several scientific uses:

  • Pharmacological Research: Investigating receptor interactions and signaling pathways associated with vasopressin.
  • Therapeutic Development: Exploring potential treatments for conditions like diabetes insipidus or hypotension.
  • Biochemical Studies: Understanding the role of vasopressin in social behaviors and stress responses in various models.

This compound serves as a valuable tool in both basic research and clinical applications aimed at understanding and manipulating vasopressin-related pathways.

Properties

CAS Number

129979-57-3

Product Name

[Arg8]Vasopressin TFA

IUPAC Name

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C48H69N15O14S2

Molecular Weight

1144.3 g/mol

InChI

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1

InChI Key

ZHFGXNMADRRGQP-HPILINOVSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.